[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol
Description
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)4-14-6-2-1-5(3-13)11-12-6/h1-2,13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIGGUVQCJRAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247556-04-2 | |
| Record name | [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form the corresponding dihydropyridazine derivative.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Pharmaceuticals
The primary application of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol lies in the development of pharmaceutical compounds. The trifluoroethoxy group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making this compound a potential lead in drug discovery.
Case Studies:
- Anticancer Activity: Research indicates that pyridazine derivatives exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer models .
- Neuroprotective Effects: Investigations into neuroprotective agents have highlighted the potential of pyridazine derivatives in treating neurodegenerative diseases such as Huntington's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Pyridazine Ring: Utilizing starting materials such as hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Trifluoroethoxy Group: Achieved through nucleophilic substitution reactions involving trifluoroethanol .
Material Science
Beyond pharmaceuticals, there is potential for this compound in material science due to its unique chemical properties. Its fluorinated structure may impart hydrophobic characteristics beneficial for coatings and polymers.
Biological Studies
Interaction studies are crucial for understanding the biological mechanisms of this compound. These studies often focus on:
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The pyridazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Analogues in Pyridazine and Pyridine Families
The following table compares [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol with structurally related compounds:
Key Differences and Trends
Heterocycle Effects: Pyridazine derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding capacity and altered electronic properties compared to pyridine analogs due to the second nitrogen atom. This may influence solubility and reactivity in synthetic applications . Pyridine-based analogs (e.g., [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol) are more common in commercial catalogs, with detailed data such as molecular weight (207.15) and storage conditions .
Substituent Impact: Trifluoroethoxy vs. Trifluoromethoxy: The trifluoroethoxy group (OCH$2$CF$3$) in the target compound offers greater steric bulk and slightly lower electronegativity than the trifluoromethoxy group (OCF$_3$) in (3-(Trifluoromethoxy)pyridin-2-yl)methanol . Hydroxymethyl vs. Carboxylic Acid: Replacing -CH$_2$OH with -COOH (as in 6-(2,2,2-Trifluoroethoxy)nicotinic acid) introduces acidity (pKa ~2-3), making the latter more suitable for salt formation in drug design .
Similarity Scores: The closest structural analog to the target compound is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol (similarity score: 0.84), which shares a hydroxymethyl group and alkoxy substituent but lacks fluorine .
Biological Activity
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in drug design often enhances pharmacological properties, including potency and selectivity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a trifluoroethoxy group, which is known to influence its interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing pyridazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
- Cell Membrane Disruption: The hydrophobic nature of the trifluoroethoxy group may facilitate interaction with lipid membranes.
- Receptor Binding: The compound may act as a ligand for specific receptors involved in cell signaling pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest:
- Absorption: Rapid absorption following oral administration.
- Distribution: High volume of distribution due to lipophilicity.
- Metabolism: Primarily metabolized by liver enzymes (CYP450 family), with potential for drug-drug interactions.
Q & A
Q. What are the established synthetic routes for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol?
- Methodological Answer : Synthesis typically involves two key steps:
- Trifluoroethoxy Introduction : Nucleophilic substitution of a halogen (e.g., chloro) at the pyridazine 6-position using 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). This step benefits from polar aprotic solvents to stabilize transition states .
- Hydroxymethyl Group Formation : Reduction of a precursor (e.g., aldehyde or ester) using NaBH₄ in methanol or LiAlH₄ in THF. For example, reducing a pyridazine-3-carbaldehyde intermediate yields the methanol derivative .
Table 1 : Comparative Reaction Conditions for Trifluoroethoxy Substitution
| Precursor | Solvent | Base | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Chloropyridazine | DMF | K₂CO₃ | 80 | 65–75 | |
| 6-Bromopyridazine | DMSO | KF | 100 | 55–60 |
Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify coupling patterns (e.g., splitting from fluorine in trifluoroethoxy group) and confirm substitution positions. Use deuterated DMSO or CDCl₃ for solubility .
- IR Spectroscopy : Detect O–H (3300–3500 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 227.04) .
Q. What are common chemical reactions involving this compound?
- Methodological Answer :
- Oxidation : Convert the hydroxymethyl group to a carboxylic acid using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O at 60°C) .
- Esterification : React with acetyl chloride in pyridine to form the acetate derivative for prodrug studies .
- Nucleophilic Substitution : Replace the trifluoroethoxy group with amines or thiols under basic conditions .
Advanced Research Questions
Q. How can researchers optimize the trifluoroethoxy substitution step to improve yield and regioselectivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Gradients : Perform reactions under microwave irradiation (100–120°C) to reduce time from 24 hours to 2–4 hours .
Q. What strategies mitigate instability of the hydroxymethyl group during storage or reactions?
- Methodological Answer :
- Inert Atmospheres : Store under nitrogen or argon to prevent oxidation .
- Derivatization : Temporarily protect the –OH group as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under acidic/basic conditions .
- Low-Temperature Storage : Keep solutions at –20°C in anhydrous solvents (e.g., THF) .
Q. How do electronic effects of the trifluoroethoxy group influence pyridazine ring reactivity?
- Methodological Answer : The electron-withdrawing trifluoroethoxy group:
- Deactivates the Ring : Reduces electrophilic substitution at the 4-position, directing reactions to the 5-position .
- Enhances Leaving Group Ability : Facilitates nucleophilic aromatic substitution (e.g., with amines) at the 6-position .
Table 2 : Electronic Effects on Pyridazine Reactivity
| Substituent | Position | Reactivity Trend |
|---|---|---|
| –OCH₂CF₃ | 6 | Increased electrophilicity at 5 |
| –OH | 3 | Activation for oxidation |
Q. How to resolve contradictions in reported biological activities of fluorinated pyridazine derivatives?
- Methodological Answer :
- Control Experiments : Verify compound purity (HPLC) and exclude excipient interference .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace trifluoroethoxy with methoxy) to isolate contributing factors .
- Target Validation : Use CRISPR knockouts or siRNA to confirm biological targets (e.g., kinase inhibition assays) .
Data Contradiction Analysis
- Example : Discrepancies in reported yields (65% vs. 55%) for trifluoroethoxy substitution may arise from solvent choice (DMF vs. DMSO) or halogen leaving group (Cl vs. Br) . Researchers should replicate conditions with controlled variables (e.g., same precursor, solvent) to identify optimal protocols.
Key Applications in Academic Research
- Medicinal Chemistry : Fluorinated pyridazines are explored as kinase inhibitors or antimicrobial agents due to enhanced metabolic stability .
- Materials Science : Trifluoroethoxy groups improve thermal stability in polymer coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
